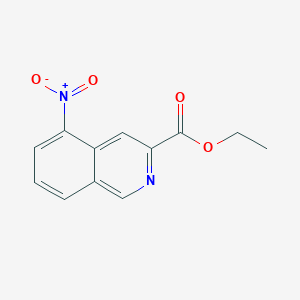

Ethyl 5-nitroisoquinoline-3-carboxylate

Vue d'ensemble

Description

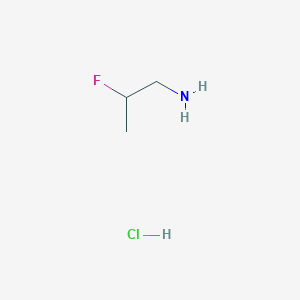

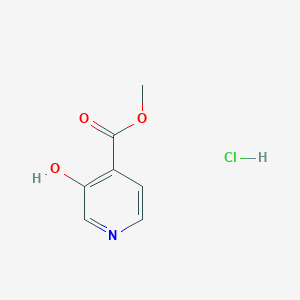

Ethyl 5-nitroisoquinoline-3-carboxylate (ENIC) is a chemical compound with the molecular formula C12H10N2O4 .

Synthesis Analysis

The synthesis of Ethyl 5-nitroisoquinoline-3-carboxylate involves several steps. A new approach for the synthesis of Ethyl Substituted Isoquinoline-3-Carboxylate has been reported . The detailed synthesis process is not available in the search results.Molecular Structure Analysis

The molecular structure of Ethyl 5-nitroisoquinoline-3-carboxylate is characterized by its molecular formula C12H10N2O4 . The detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

Ethyl 5-nitroisoquinoline-3-carboxylate has a molecular weight of 246.22 g/mol . The detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis of Substituted 3-Aminoquinolines

A novel synthetic route was developed to synthesize substituted 3-aminoquinoline carboxylic acid derivatives starting from nitroarenes and protected ethyl aminocrotonate. This method efficiently produces 3-aminoquinolines diversely substituted in the benzo-fused ring under relatively mild conditions, showcasing the versatility of ethyl nitroisoquinoline derivatives in heterocyclic chemistry (Bujok, Kwast, Cmoch, & Wróbel, 2010).

Theoretical and Spectroscopic Studies

Ethyl 4-oxoquinoline-3-carboxylate derivatives, including the nitro-substituted variants, were subjected to a comprehensive theoretical and spectroscopic analysis. This research aimed to identify the most probable oxo- and hydroxy-tautomeric forms and understand the molecular structures and electronic transitions of these compounds. The study offers insights into the behavior of ethyl nitroisoquinoline derivatives in different solvents and under photoinduced reduction conditions, contributing to the understanding of their biological activities (Rimarčík et al., 2011).

Antifungal Activity and Heterocycle Synthesis

Direct interaction of ethyl nitroisoquinoline derivatives with salicylaldehyde oxyanion led to the synthesis of novel compounds with demonstrated antifungal activity against C. albicans. This research highlights the potential of ethyl nitroisoquinoline derivatives in developing new antifungal agents and exploring their biological applications (Farrayeh, El-Abadelah, Zahra, Haddad, & Voelter, 2013).

Development of Fluorescent Dipoles

Ethyl nitroisoquinoline derivatives were utilized in the preparation of mesomeric betaines, acting as fluorescent dipoles. These compounds exhibit fluorescence properties due to their cross-conjugated system structure, where the HOMO is primarily located in the carboxylate group. This study contributes to the field of materials science by offering a method to develop novel fluorescent materials for various applications (Smeyanov, Adams, Hübner, & Schmidt, 2017).

Porphyrin Arrays Development

Ethyl nitroisoquinoline derivatives were used to synthesize porphyrins with fused isoquinoline and quinoline units. These compounds are promising for further functionalization and development of porphyrin arrays, potentially leading to applications in molecular recognition and sensor technology (Lash & Gandhi, 2000).

Propriétés

IUPAC Name |

ethyl 5-nitroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)10-6-9-8(7-13-10)4-3-5-11(9)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWBVUYNXZRAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=CC=C(C2=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-nitroisoquinoline-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)](/img/structure/B1447002.png)

![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)